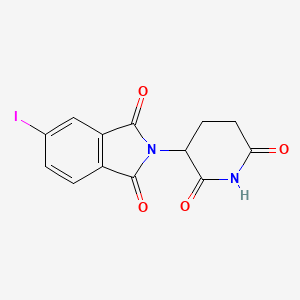
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” was used as a raw material to synthesize a series of novel pomalidomide linked with diphenylcarbamide derivatives . The reactions involved substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include several step reactions of substitution, click reaction, and addition reaction .Aplicaciones Científicas De Investigación
AChE Inhibitor Activity : A derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, demonstrates promising activity as an AChE inhibitor with low acute toxicity, potentially useful in clinical settings (Andrade-Jorge et al., 2018).
Antimicrobial Properties : Another derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, shows good antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Potential in Treating Gout and Inflammation : Two new cyclodidepsipeptides have been identified as effective inhibitors of xanthine oxidase and anti-inflammatory agents, suggesting their use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Applications in Organic Electronics and Photocatalysis : Novel acridin-isoindoline-1,3-dione derivatives exhibit high thermal stability and excellent properties as fluorescent compounds, making them potentially useful in organic electronics and photocatalysis (Mane et al., 2019).
Teratogenic Effects : The 2,6-dioxopiperidine derivatives of phthalimide and phthalimidine are known to be highly teratogenic (Helm et al., 1981).
Inhibitors of Indoleamine Pyrrole-2,3-dioxygenase-1 : Pomalidomide linked with diphenylcarbamide derivatives show potential as inhibitors of indoleamine pyrrole-2,3-dioxygenase-1, beneficial for in vitro applications (Sun et al., 2022).
Anti-Psoriasis Agents : Certain derivatives show promise as novel anti-psoriasis agents due to their potency in inhibiting TNF- and IL-6 expression (Tang et al., 2018).
Corrosion Inhibition : Some synthesized compounds exhibit inhibitory activity against corrosion of mild steel in acidic media (Aouine et al., 2011).
Potential as Antitumor Drugs : A compound from this class shows potent antiproliferative activity and inhibitory activity against CRBN, suggesting its potential as an antitumor drug (Liu et al., 2022).
Herbicidal Activity : Certain derivatives have been evaluated for herbicidal activity, showing effectiveness comparable to flumioxazin (Huang et al., 2005).
Protoporphyrinogen Oxidase Inhibitors : N-phenyl phthalimides are promising as potent protoporphyrinogen oxidase inhibitors, useful in herbicides (Gao et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” is not available, similar compounds like pomalidomide have been studied extensively. Pomalidomide, an immunomodulatory drug, has direct tumoricidal effects on myeloma cells by activating proteasomal degradation of Ikaros and Aiolos transcription factors. It also has indirect effects by modulating immune responses, interacting with bone marrow stromal cells, and inhibiting angiogenesis .
Direcciones Futuras
The future directions for research on “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” and similar compounds could involve further exploration of their potential as immunomodulatory drugs, their use in targeted protein degradation technology (PROTAC), and their role in the treatment of various diseases .
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXADCMGIFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methylene-[1,4]oxazepane hydrochloride](/img/structure/B8145629.png)
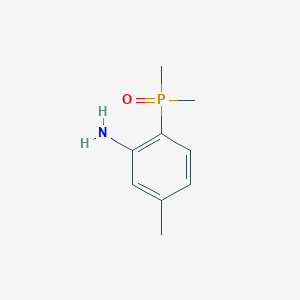
![tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8145646.png)
![Tert-butyl 2-(6-bromo-2-oxobenzo[D]oxazol-3(2H)-YL)acetate](/img/structure/B8145653.png)

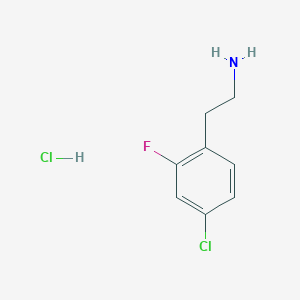
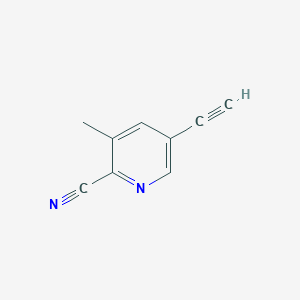
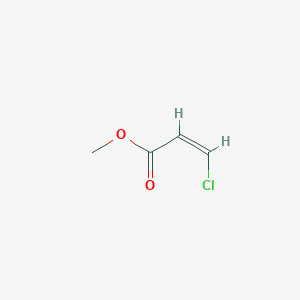


![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)